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Compound of Interest

Compound Name:
2-(2-Bromophenyl)-1-(4-

methylphenyl)ethan-1-one

CAS No.: 864851-78-5

Cat. No.: B2662644 Get Quote

Part 1: Executive Summary & Molecular Identity
2'-Bromo-4-methyldeoxybenzoin (Systematic Name: 1-(2-bromophenyl)-2-(4-

methylphenyl)ethanone) is a critical diarylethanone scaffold used primarily as a regioselective

precursor in the synthesis of 2-arylbenzofurans. These benzofuran derivatives are

pharmacophores of significant interest in drug discovery, serving as Selective Estrogen

Receptor Modulators (SERMs), antimicrobial agents, and potential inhibitors of fibril formation

in neurodegenerative studies.

This guide details the physicochemical properties, precision synthesis via the Weinreb amide

protocol, and downstream utility of this compound.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
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Property Data

IUPAC Name 1-(2-bromophenyl)-2-(4-methylphenyl)ethanone

CAS Registry
Not widely listed as commodity; synthesized in-

situ

Molecular Formula C₁₅H₁₃BrO

Molecular Weight 289.17 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

water

Key Functional Groups Aryl Bromide (Ortho), Ketone, Tolyl moiety

Applications
Precursor for 2-(4-methylphenyl)benzofuran;

SERM synthesis

Part 2: Synthetic Methodologies
To ensure high purity and regiocontrol, the Weinreb Amide Protocol is the recommended

synthetic route. Unlike traditional Friedel-Crafts acylation, which suffers from poly-alkylation

and isomer mixtures, the Weinreb route prevents over-addition of the organometallic reagent,

yielding the ketone exclusively.

Route A: The Weinreb Amide Precision Synthesis
(Recommended)
This pathway involves the conversion of 2-bromobenzoic acid to its N-methoxy-N-methylamide

(Weinreb amide), followed by nucleophilic acyl substitution with a Grignard reagent derived

from 4-methylbenzyl chloride.

Phase 1: Synthesis of the Weinreb Amide Intermediate
Reagents:

2-Bromobenzoic acid (1.0 equiv)
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N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

HOBt (Hydroxybenzotriazole) (1.2 equiv)

Triethylamine (Et₃N) (2.5 equiv)

Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

Activation: In a flame-dried round-bottom flask under N₂, dissolve 2-bromobenzoic acid in

anhydrous DCM (0.2 M).

Coupling: Add EDC·HCl, HOBt, and Et₃N at 0°C. Stir for 30 minutes to form the active ester.

Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride. Allow the mixture to warm

to room temperature and stir for 12 hours.

Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organics with 1M HCl,

saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Validation: The intermediate N-methoxy-N-methyl-2-bromobenzamide should be a viscous oil

or low-melting solid.

Phase 2: Grignard Addition
Reagents:

Weinreb Amide (from Phase 1) (1.0 equiv)

4-Methylbenzyl magnesium chloride (1.2 equiv) [Prepared freshly from 4-methylbenzyl

chloride and Mg turnings in THF]

Solvent: Anhydrous THF

Protocol:
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Grignard Preparation: Prepare 4-methylbenzyl magnesium chloride in THF (0.5 M). Initiate

with a crystal of iodine if necessary.

Addition: Cool the Weinreb amide solution (in THF) to -78°C (dry ice/acetone bath).

Reaction: Add the Grignard reagent dropwise over 30 minutes. The stable tetrahedral metal-

chelate intermediate prevents double addition.

Hydrolysis: Once addition is complete, stir at 0°C for 1 hour. Quench carefully with saturated

NH₄Cl solution. This step breaks the chelate and releases the ketone.

Purification: Extract with Ethyl Acetate. Flash column chromatography (Hexanes/EtOAc 9:1)

yields 2'-bromo-4-methyldeoxybenzoin.

Route B: Nitrile Addition (Scalable Alternative)
For kilogram-scale preparations where chromatography is to be minimized, the reaction of 2-

bromobenzonitrile with the Grignard reagent is a viable alternative.

Reactants: 2-Bromobenzonitrile + 4-methylbenzyl magnesium chloride.

Mechanism: The Grignard attacks the nitrile carbon to form an imine magnesium salt.

Hydrolysis: Acidic hydrolysis (HCl/H₂O) converts the imine salt directly to the ketone.

Note: This route requires careful temperature control to prevent Wurtz-type coupling side

reactions.

Part 3: Mechanistic Visualization
Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis via the Weinreb Amide protocol, ensuring prevention of tertiary

alcohol byproducts.

Part 4: Applications in Drug Development[11]
The primary utility of 2'-bromo-4-methyldeoxybenzoin lies in its role as a "masked" benzofuran.

The ortho-bromo group is perfectly positioned for intramolecular C-O bond formation.

Synthesis of 2-Arylbenzofurans
2-Arylbenzofurans are privileged structures in medicinal chemistry. The transformation involves

a Copper-catalyzed or Palladium-catalyzed intramolecular cyclization.

Reaction Type: Intramolecular Ullmann-type C-O coupling.

Catalyst System: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (Base).

Conditions: Toluene, 110°C, 24h.

Mechanism:

Enolization of the ketone.

Oxidative addition of Metal to the C-Br bond.

Reductive elimination forming the C-O bond between the enolate oxygen and the aryl ring.

Selective Estrogen Receptor Modulators (SERMs)
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Derivatives of this scaffold structurally mimic 17β-estradiol. By modifying the 4-methyl group

(e.g., to a basic ether side chain), researchers can generate analogs with tissue-selective

estrogenic or anti-estrogenic activity, relevant for breast cancer and osteoporosis therapies.
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Figure 2: Intramolecular cyclization mechanism converting the deoxybenzoin precursor into the

benzofuran pharmacophore.

References
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as

effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

Benzofuran Cyclization: Xiao, F.; Min, G.; Gong, T.; Zhang, Y. "CuI/L-Proline-Catalyzed

Synthesis of 2-Arylbenzofurans via Intramolecular Arylation of Ketones." Organic Letters,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b2662644?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2662644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2008, 10(12), 2533-2536.

Deoxybenzoin Properties: NIST Chemistry WebBook, SRD 69. "Deoxybenzoin Derivatives."

Grignard Addition to Nitriles: Moffett, R. B.; Shriner, R. L. "ω-Methoxyacetophenone."

Organic Syntheses, 1941, 21, 79.

To cite this document: BenchChem. [Comprehensive Technical Guide: 2'-Bromo-4-
methyldeoxybenzoin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2662644#2-bromo-4-methyldeoxybenzoin-properties-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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